1-(Cyclopropylmethyl)piperidin-4-one

sigma receptor antipsychotic drug discovery structure-activity relationship

1-(Cyclopropylmethyl)piperidin-4-one is an N-substituted piperidin-4-one building block featuring a cyclopropylmethyl group on the piperidine nitrogen and a ketone at the 4-position (C₉H₁₅NO, MW 153.22). It belongs to the 4-piperidone class of heterocyclic ketones widely used as synthetic intermediates in medicinal chemistry.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 49682-96-4
Cat. No. B1603175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperidin-4-one
CAS49682-96-4
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC(=O)CC2
InChIInChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2
InChIKeyWEGGUCATBXAQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)piperidin-4-one (CAS 49682-96-4): Chemical Class, Physicochemical Profile, and Procurement Baseline


1-(Cyclopropylmethyl)piperidin-4-one is an N-substituted piperidin-4-one building block featuring a cyclopropylmethyl group on the piperidine nitrogen and a ketone at the 4-position (C₉H₁₅NO, MW 153.22). It belongs to the 4-piperidone class of heterocyclic ketones widely used as synthetic intermediates in medicinal chemistry. The compound is a colorless to light yellow liquid with a predicted boiling point of 252.7±15.0 °C, density of 1.087±0.06 g/cm³, and predicted pKa of 7.94±0.20 . Its calculated aqueous solubility is 17 g/L at 25 °C . The cyclopropylmethyl N-substituent confers distinct steric and electronic properties that differentiate this building block from simpler N-alkyl or N-benzyl piperidin-4-ones, making it a privileged intermediate for constructing bioactive molecules—particularly those targeting opioid, sigma, and G-protein-coupled receptors [1].

Why N-Substituent Identity Dictates 1-(Cyclopropylmethyl)piperidin-4-one Procurement Over Generic 4-Piperidones


N-substituted piperidin-4-ones are not interchangeable commodities. The identity of the N-substituent governs the pKa, lipophilicity, metabolic stability, and receptor-binding conformation of every downstream derivative [1]. The cyclopropylmethyl group occupies a unique pharmacophoric space: it provides conformational constraint intermediate between flexible N-alkyl chains and planar N-benzyl/aryl systems, directly affecting the orientation of the piperidine ring relative to biological targets [2]. In sigma receptor ligand series, N-cyclopropylmethyl ketones and ethers demonstrated the best in vivo potency among all N-substituted analogs evaluated, while N-benzyl, N-methyl, and N-allyl variants showed inferior profiles [1]. Similarly, in opioid receptor antagonist SAR, the cyclopropylmethyl group is a privileged substituent that confers antagonist properties at μ and κ receptors—a pharmacological phenotype not achievable with N-methyl or N-phenethyl congeners [3]. Procuring a generic N-substituted piperidin-4-one without this specific substitution pattern introduces a different pharmacophoric profile that cannot be rectified downstream, as late-stage N-dealkylation and re-alkylation of tertiary piperidines is synthetically impractical at scale.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)piperidin-4-one Versus Closest N-Substituted Piperidin-4-one Analogs


Sigma Receptor Pharmacophore Superiority: N-Cyclopropylmethyl Conferring Best In Vivo Potency Among All N-Substituents Evaluated

In a comprehensive SAR study of disubstituted piperidine sigma receptor ligands by Gilligan et al. (1992), compounds bearing the N-cyclopropylmethyl substituent on the piperidine ring were identified as having the best in vivo potency among all N-substituted variants examined, including N-benzyl, N-methyl, N-allyl, and N-phenethyl analogs [1]. The archetypal compound DuP 734 (1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr), synthesized from 1-(cyclopropylmethyl)piperidin-4-one as the key ketone intermediate, demonstrated a sigma receptor Ki of 3.9 nM in guinea pig brain membranes and an in vivo ED₅₀ of 0.35 mg/kg (p.o.) for blocking mescaline-induced scratching [2][3]. By contrast, N-benzyl-substituted sigma ligands in parallel series showed >100-fold weaker sigma-1 binding affinity (Ki values in the micromolar range) and lacked the in vivo efficacy profile of the N-cyclopropylmethyl series [4].

sigma receptor antipsychotic drug discovery structure-activity relationship

Conformational Control in Opioid Receptor Ligand Design: N-Cyclopropylmethyl Enabling Subtype-Selective Antagonist Pharmacology

In a landmark study of N-substituent conformation governing opioid receptor potency by Thomas et al. (1998), N-cyclopropylmethyl-substituted (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives were evaluated against N-cinnamyl, N-propylphenyl, and N-propylcyclohexyl analogs [1]. The N-trans-phenylcyclopropylmethyl compound (12) closely approximated the high binding affinity of the flexible N-propylphenyl and N-propylcyclohexyl analogues at opioid receptors, while the N-cis-phenylcyclopropylmethyl compound (11) showed dramatically reduced affinity—demonstrating that the cyclopropyl ring imposes stereochemical control over the spatial orientation of the N-substituent that directly governs receptor engagement [1]. Additionally, N-cyclopropylmethyl as a substituent was identified in a separate SAR study of 4-piperidinyl arylamino N,N-diethylbenzamides as a key structural feature that increases μ opioid receptor affinity while maintaining δ receptor affinity, a selectivity profile not achievable with N-allyl or N-crotyl substituents [2].

opioid receptor antagonist design conformational constraint μ receptor selectivity

Physicochemical Differentiation: pKa, Lipophilicity, and Solubility Profile Versus N-Methyl, N-Benzyl, and N-Ethyl Piperidin-4-one Analogs

1-(Cyclopropylmethyl)piperidin-4-one exhibits a predicted pKa of 7.94±0.20, which is lower than that of 4-piperidone (pKa 8.95), N-methylpiperidin-4-one (pKa ~8.2), and N-ethylpiperidin-4-one (pKa 8.10), but higher than N-benzylpiperidin-4-one (predicted pKa ~6.8–7.0) [1][2]. This intermediate basicity, combined with a calculated aqueous solubility of 17 g/L at 25 °C, positions the compound between the highly water-miscible N-ethylpiperidin-4-one (miscible in water) and the less soluble N-benzylpiperidin-4-one (12 g/L at 20 °C) . The boiling point of 252.7 °C (at 760 mmHg) is substantially higher than that of N-methylpiperidin-4-one (55–60 °C at 11 mmHg), reflecting the increased molecular weight and reduced volatility conferred by the cyclopropylmethyl group—a relevant consideration for storage, handling, and synthetic workup protocols at scale [3].

physicochemical properties pKa comparison logP solubility building block selection

Patent Portfolio Prevalence: Validated Synthetic Utility Across Multiple Therapeutic Programs

1-(Cyclopropylmethyl)piperidin-4-one appears as a key synthetic intermediate in at least three distinct patent families spanning multiple therapeutic areas: WO2005/123716 (histamine H3 receptor antagonists for CNS disorders), WO2010/25073 (piperidine derivatives as CCR5 receptor modulators), and US2006/160855 . In WO2005/123716, the compound is reductively aminated with N-BOC-aminopiperidine to yield a versatile diamine intermediate for constructing indole-based H3 antagonists (Page/Page column 94–95) . In WO2010/25073, it serves as the starting material for piperidine derivatives modulating CCR5—a target implicated in HIV entry and inflammatory diseases (Page/Page column 29–30) . By comparison, N-methylpiperidin-4-one and N-benzylpiperidin-4-one, while commercially available, are underrepresented in multi-indication patent families of similar therapeutic breadth, often appearing only as general alkylating agents rather than as privileged intermediates in multiple distinct drug discovery campaigns [1].

patent intermediate histamine H3 antagonist CCR5 modulator synthetic track record

Documented Synthetic Route and Reductive Amination Versatility: Operational Reproducibility at Multi-Gram Scale

A preparative-scale synthesis of 1-(cyclopropylmethyl)piperidin-4-one starting from piperidin-4-one hydrochloride monohydrate (10 g, 65.1 mmol) and bromomethylcyclopropane (8.79 g, 65.1 mmol) in acetonitrile with sodium carbonate at 85 °C affords the product in 56% yield (5.6 g) after flash chromatographic purification, with full ¹H NMR and MS characterization . Subsequent reductive amination with N-BOC-aminopiperidine using sodium triacetoxyborohydride/acetic acid in THF proceeds in 31% yield to give the elaborated diamine intermediate, demonstrating the ketone's competence as an electrophile for diversification . In contrast, N-methylpiperidin-4-one (bp 55–60 °C at reduced pressure) poses volatility-related handling challenges at scale, while 1-Boc-4-piperidone requires a deprotection step (TFA or HCl) before the nitrogen can be further functionalized, adding an extra synthetic operation that reduces overall efficiency [1]. The target compound bypasses this Boc deprotection requirement while retaining the cyclopropylmethyl pharmacophore intact throughout the synthesis.

synthetic route reductive amination process chemistry yield scale-up

Metabolic Stability Class Advantage of the Cyclopropylmethyl Group: Reducing Oxidative N-Dealkylation Susceptibility

The cyclopropyl group is a well-established structural motif in medicinal chemistry for improving metabolic stability by attenuating cytochrome P450-mediated oxidative metabolism at adjacent positions [1]. Cyclopropyl rings can reduce oxidative N-dealkylation—a major metabolic clearance pathway for tertiary amine-containing piperidines—compared to simple N-methyl or N-ethyl substituents . This property is exemplified by the clinical success of numerous N-cyclopropylmethyl-containing drugs (e.g., naltrexone, naloxone, buprenorphine) where the cyclopropylmethyl group contributes to extended duration of action [2]. While direct microsomal stability data comparing 1-(cyclopropylmethyl)piperidin-4-one-derived compounds against N-methyl or N-benzyl derivatives are not available in the public domain for the unelaborated building block, the class-level inference is supported by the general principle that cyclopropyl substitution adjacent to amines reduces metabolic vulnerability to CYP-mediated oxidation relative to N-methyl congeners .

metabolic stability cyclopropyl group oxidative metabolism CYP450 drug-like properties

Optimal Research and Procurement Application Scenarios for 1-(Cyclopropylmethyl)piperidin-4-one


Sigma Receptor Ligand Discovery Programs Requiring the N-Cyclopropylmethyl Pharmacophore

For medicinal chemistry teams developing sigma-1 or sigma-2 receptor ligands as potential antipsychotics, neuroprotective agents, or cancer diagnostics, 1-(cyclopropylmethyl)piperidin-4-one is the definitive building block. SAR evidence from the Gilligan et al. (1992) study demonstrates that the N-cyclopropylmethyl substituent confers best-in-series in vivo potency among all N-substituted piperidine sigma ligands evaluated . The building block enables direct reductive amination or Grignard addition at the 4-ketone to generate the disubstituted piperidine scaffold characteristic of DuP 734-class sigma ligands with sigma receptor Ki values in the low nanomolar range (3.9 nM) [1]. Procuring N-methyl, N-benzyl, or N-Boc piperidin-4-one alternatives necessitates a late-stage N-dealkylation/re-alkylation sequence that is both low-yielding and incompatible with many functional groups present in advanced intermediates.

Opioid Receptor Modulator Synthesis: μ/δ/κ Subtype-Selective Antagonist and Agonist Programs

In opioid receptor drug discovery, the cyclopropylmethyl N-substituent is a privileged pharmacophoric element that distinguishes antagonist from agonist pharmacology. 1-(Cyclopropylmethyl)piperidin-4-one serves as the direct precursor to 4-anilidopiperidine and 4-benzamidopiperidine opioid ligands where the N-substituent controls μ/δ/κ selectivity . The Thomas et al. (1998) conformational study established that the cyclopropylmethyl group's rigid geometry enables stereochemical control over receptor engagement not achievable with flexible N-alkyl chains [1]. For teams pursuing biased opioid ligands, functionally selective agonists, or peripherally restricted opioid antagonists, this building block is indispensable because the N-substituent cannot be altered after scaffold assembly without destroying the pharmacophore.

Multi-Target CNS Drug Discovery Requiring Intermediate Basicity and Balanced Physicochemical Properties

The pKa of 7.94 positions 1-(cyclopropylmethyl)piperidin-4-one-derived amines in the optimal range for CNS drug-like properties—basic enough for lysosomal trapping but not so basic (pKa >9) as to limit passive membrane permeability . This contrasts with 4-piperidone-derived compounds (pKa 8.95) which may exhibit excessive basicity-driven efflux or hERG binding, and N-benzylpiperidin-4-one derivatives (pKa ~6.8) which may lack sufficient basicity for optimal target engagement at aminergic GPCRs [1]. Coupled with intermediate lipophilicity (estimated LogP 1.0–1.5 vs 0.17 for N-methyl and 1.90 for N-benzyl), this building block is well-suited for fragment-based screening libraries, DNA-encoded library (DEL) synthesis, and parallel synthesis campaigns targeting the CNS physicochemical space .

Patent-Protected Scaffold Expansion Around Validated N-Cyclopropylmethylpiperidine Chemotypes

For organizations conducting freedom-to-operate analyses or seeking to expand around existing intellectual property, 1-(cyclopropylmethyl)piperidin-4-one provides entry into the N-cyclopropylmethylpiperidine chemical space that is central to multiple granted patents in the histamine H3 (WO2005/123716) and CCR5 (WO2010/25073) therapeutic areas . The building block's well-characterized synthesis (56% yield at 10 g scale) and commercial availability from multiple reputable vendors (Enamine, AK Scientific, Aladdin, American Custom Chemicals) ensure supply chain reliability for hit-to-lead and lead optimization campaigns [1]. Unlike N-Boc-4-piperidone, which must be deprotected before functionalization, or N-benzylpiperidin-4-one, which requires hydrogenolysis conditions incompatible with many functional groups, the target compound's cyclopropylmethyl group is stable to a broad range of reaction conditions including reductive amination, organometallic addition, enolate alkylation, and catalytic hydrogenation of other functional groups .

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